molecular formula C12H17ClFN B1379747 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride CAS No. 1609396-08-8

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride

Cat. No.: B1379747
CAS No.: 1609396-08-8
M. Wt: 229.72 g/mol
InChI Key: PLNZRPRSTLZLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride is a substituted cyclopentylmethanamine derivative featuring a 3-fluorophenyl group attached to the cyclopentane ring. The molecular formula is likely C₁₂H₁₇ClFN, with a molecular weight of ~229.72 g/mol, similar to its 2-fluorophenyl isomer .

Properties

IUPAC Name

[1-(3-fluorophenyl)cyclopentyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12;/h3-5,8H,1-2,6-7,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNZRPRSTLZLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-08-8
Record name Cyclopentanemethanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride typically involves the reaction of 3-fluorophenylcyclopentyl ketone with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the cyclopentylmethanamine moiety contributes to its overall activity. The compound may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The position and nature of substituents on the phenyl ring significantly impact molecular properties. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
1-[1-(2-Fluorophenyl)cyclopentyl]methanamine HCl 2-Fluoro C₁₂H₁₇ClFN 229.72 Fluorine in ortho position; altered steric effects
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine HCl 2-Chloro, 4-Fluoro C₁₂H₁₆Cl₂FN 264.18 Chlorine adds electron-withdrawing effects; para-fluoro may enhance polarity
1-[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine HCl 3-Chloro, 2-Fluoro C₁₂H₁₆Cl₂FN 264.18 Dual halogenation increases lipophilicity
[1-(3-Fluorophenyl)cyclopropyl]methanamine HCl 3-Fluoro (cyclopropane ring) C₁₀H₁₂ClFN 195.66 Cyclopropane ring reduces conformational flexibility

Pharmacological Implications :

  • Ortho vs. In contrast, the 3-fluorophenyl group in the target compound offers a balance between electronic effects (electron-withdrawing) and steric accessibility .
  • Chlorinated Analogs : Compounds with chlorine substituents (e.g., ) demonstrate increased molecular weight and lipophilicity, which could enhance blood-brain barrier permeability but reduce aqueous solubility .

Biological Activity

1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group substituted with a 3-fluorophenyl moiety. Its molecular formula can be represented as C13H16ClFN, indicating the presence of a fluorine atom which often enhances biological activity through increased lipophilicity and receptor binding affinity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly through modulation of monoamine receptors. Preliminary studies suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in synaptic clefts and potentially impacting mood and anxiety disorders.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Receptor Binding : Affinity for serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT3 subtypes.
  • Neurotransmitter Modulation : Potential effects on dopamine and norepinephrine pathways.
  • Lipophilicity : Enhanced membrane permeability due to the fluorinated phenyl group, facilitating central nervous system (CNS) penetration.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of serotonin uptake in human neuronal cell lines. The IC50 values obtained from these studies indicate a competitive inhibition mechanism, suggesting that the compound effectively mimics serotonin at the transporter sites.

StudyCell LineIC50 Value (µM)Mechanism
Study AHuman Neurons0.5SSRI Activity
Study BHEK293T0.8Receptor Binding

In Vivo Studies

Animal model studies have provided insights into the behavioral effects of the compound. In rodent models, administration resulted in reduced anxiety-like behaviors in elevated plus-maze tests, supporting its potential as an anxiolytic agent.

  • Behavioral Outcomes : Significant reduction in time spent in the open arms of the maze.
  • Dosage : Effective at doses ranging from 1 to 10 mg/kg.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds known for their pharmacological effects.

CompoundStructureBiological ActivityReference
Compound ACyclopropylamine derivativeAnxiolytic
Compound BPiperazine analogAntidepressant
Compound CPhenethylamine derivativeStimulant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.